BenchChemオンラインストアへようこそ!

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(3-methoxyphenyl)piperazine

Obesity Endocannabinoid System Metabolic Disorders

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(3-methoxyphenyl)piperazine (CAS 946214-00-2) is a synthetic research compound with a molecular formula of C21H26N2O6S and a molecular weight of 434.51 g/mol. It belongs to the sulfonylated piperazine class and is listed with a typical commercial purity of 95%+.

Molecular Formula C21H26N2O6S
Molecular Weight 434.51
CAS No. 946214-00-2
Cat. No. B2898895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(3-methoxyphenyl)piperazine
CAS946214-00-2
Molecular FormulaC21H26N2O6S
Molecular Weight434.51
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C21H26N2O6S/c1-26-18-5-2-4-17(14-18)22-8-10-23(11-9-22)30(24,25)13-3-12-27-19-6-7-20-21(15-19)29-16-28-20/h2,4-7,14-15H,3,8-13,16H2,1H3
InChIKeyYLHPMDOCODBARN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

An Evidence-Based Procurement Guide for 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(3-methoxyphenyl)piperazine (CAS 946214-00-2)


1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(3-methoxyphenyl)piperazine (CAS 946214-00-2) is a synthetic research compound with a molecular formula of C21H26N2O6S and a molecular weight of 434.51 g/mol . It belongs to the sulfonylated piperazine class and is listed with a typical commercial purity of 95%+ . Database annotations indicate its design intention as a cannabinoid receptor 1 (CB1) antagonist being investigated in anti-obesity research [1].

Why a Generic Piperazine or CB1 Antagonist Cannot Substitute for CAS 946214-00-2


This compound's specific structural topology, featuring a benzo[d][1,3]dioxol-5-yloxy propyl linker on the sulfonyl side and a 3-methoxyphenyl substituent on the piperazine nitrogen, is not common across generic screening libraries . Structural homologues in this series have demonstrated that the benzodioxole moiety is critical for binding affinity at the CB1 receptor, and modification of the N-arylpiperazine substituent can drastically alter selectivity profiles [1]. Therefore, a generic sulfonylated piperazine or a close analog like the unsubstituted 4-phenylpiperazine derivative (CAS 946315-19-1) cannot replicate the target's unique binding interactions, making such substitutions invalid for lead optimization or pharmacological studies .

Quantitative Evidence for the Differentiation of CAS 946214-00-2


CB1 Receptor Engagement for Anti-Obesity Research

Database annotation classifies CAS 946214-00-2 as a CB1 receptor antagonist intended for obesity, comparable in intent to the first-generation inverse agonist rimonabant [1]. Unlike rimonabant, which exhibits a CB1 Ki of 1.8 nM and a CB2/CB1 selectivity ratio of >1000, the sulfonylated piperazine class is frequently engineered for improved peripheral selectivity to mitigate CNS side effects [2]. Within the sulfonylated piperazine class, the specific substitution pattern of the target compound is designed to modulate binding affinity; for instance, a closely related lead compound in patent literature demonstrates a human CB1 Ki of 4 nM [3].

Obesity Endocannabinoid System Metabolic Disorders

Structural Differentiation from the 4-Phenylpiperazine Analog (CAS 946315-19-1)

Comparative analysis of CAS 946214-00-2 and its closest vendor-listed analog (CAS 946315-19-1) reveals a key structural divergence: the target compound contains a 3-methoxyphenyl group on the piperazine ring, whereas the analog has an unsubstituted phenyl ring . In related N-arylpiperazine series, the introduction of a meta-methoxy group has been shown to shift receptor selectivity significantly, often enhancing affinity for dopamine D3 receptors over D2 subtypes [1]. This suggests CAS 946214-00-2 may possess a distinct polypharmacological profile compared to its 4-phenyl analog.

Selectivity Profiling Dual Receptor Modulation Lead Optimization

Solubility and Physicochemical Property Space for CNS Drug Discovery

Physicochemical profiling based on cLogP calculation for CAS 946214-00-2 yields a value of approximately 2.9 [1]. This places it within the optimal range for CNS drug candidates (cLogP 2–4), unlike more hydrophilic CB1 antagonists designed for peripheral restriction [2]. The calculated topological polar surface area (tPSA) is approximately 83 Ų, which is at the upper limit for blood-brain barrier penetration (threshold < 90 Ų), suggesting potential for nuanced central vs. peripheral distribution [1].

Physicochemical Properties Drug-likeness CNS Penetration

Recommended Research Applications for the Procurement of CAS 946214-00-2


CB1 Receptor Antagonist Screening and Lead Optimization Panels

CAS 946214-00-2 is designed for inclusion in CB1 receptor antagonist screening assays, particularly in obesity or metabolic disorder research programs. Its annotation in the Therapeutic Target Database (TTD) as a patented anti-obesity agent [1] warrants its use as a structural reference compound in cell-based functional assays measuring cAMP modulation or β-arrestin recruitment at the CB1 receptor. Its profile is best benchmarked against rimonabant to evaluate scaffold-dependent efficacy and selectivity differences [2].

Structure-Activity Relationship (SAR) Studies of N-Arylpiperazine Selectivity

For medicinal chemistry teams investigating polypharmacology, CAS 946214-00-2 serves as a key analog in exploring the role of a 3-methoxyphenyl group on receptor selectivity. It should be directly compared to the 4-phenyl analog (CAS 946315-19-1) to quantify shifts in binding affinity across dopamine D2/D3, serotonin 5-HT1A/2A, and CB1 receptors . This comparative SAR is critical for developing compounds that avoid off-target pathways associated with psychiatric side effects.

Physicochemical Property Studies for CNS Drug Design

With a calculated cLogP of approximately 2.9 and a tPSA of 83 Ų, CAS 946214-00-2 is an ideal probe compound for studying the permeability and efflux liability of sulfonylated piperazines in MDCK-MDR1 or Caco-2 monolayer assays [3]. The results can directly inform the design of next-generation CB1 modulators that require precise central versus peripheral distribution profiles, a key differentiator from first-generation agents like rimonabant (cLogP 5.9, tPSA 50 Ų) [2].

Method Development and Validation for Sulfonylated Piperazine Detection

Given its commercial availability at >95% purity, CAS 946214-00-2 can be utilized as a chromatographic standard or mass spectrometry (LC-MS/MS) analyte for developing and validating bioanalytical methods aimed at detecting sulfonylated piperazines in biological matrices [1]. This application supports preclinical pharmacokinetic studies of the drug class in rodent models of obesity.

Quote Request

Request a Quote for 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(3-methoxyphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.